Propargyl methanethiosulfonate

Description

Properties

IUPAC Name |

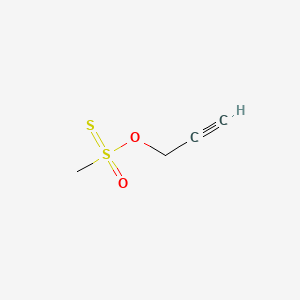

methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOQOUQQSZCWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703719 | |

| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-65-2 | |

| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl methanethiosulfonate can be synthesized through the nucleophilic substitution of propargyl alcohols with methanethiosulfonate reagents. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methanethiosulfonate to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Propargyl methanethiosulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions are common, where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted propargyl derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity with Thiols

Propargyl methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides. This property makes it a valuable reagent for probing the structures of proteins and other biomolecules containing thiol groups. The ability to create stable mixed disulfides allows researchers to investigate protein folding and interactions in biochemical pathways.

Synthesis of Propargyl Derivatives

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various propargyl derivatives through reactions such as propargylation, which involves the addition of propargyl groups to other molecules. Recent studies have demonstrated its effectiveness in synthesizing homopropargyl alcohols and other functionalized compounds via catalytic asymmetric reactions .

| Reaction Type | Products | Conditions |

|---|---|---|

| Propargylation | Homopropargyl alcohols | Catalytic conditions |

| Reaction with thiols | Mixed disulfides | Aqueous media |

| Synthesis of ethers | Highly substituted propargyl ethers | Solvent-free conditions |

Biochemical Applications

Investigating Protein Structures

this compound is used in studies aimed at understanding protein structures, particularly in the context of receptor channels such as the acetylcholine receptor and GABA receptor. By forming mixed disulfides, it helps elucidate the spatial arrangement of amino acids within these proteins, providing insights into their functional mechanisms.

Potential Therapeutic Uses

There is ongoing research into the potential therapeutic applications of this compound, particularly in cancer research. Studies have indicated that it may play a role in modulating signaling pathways involved in cancer progression by affecting protein interactions that are crucial for cell growth and survival .

Case Studies

Case Study 1: Probing Receptor Channels

In a study investigating the GABA receptor channel, this compound was employed to form mixed disulfides with thiol-containing residues on the receptor. This approach allowed researchers to map out critical regions involved in channel gating and ligand binding, enhancing our understanding of neurotransmission processes.

Case Study 2: Cancer Research

Another significant application was observed in prostate cancer research, where this compound was used to study androgen receptor transactivation. The compound's ability to modify thiol groups on proteins provided insights into how reduced expression of certain enzymes affects cancer cell behavior under androgen deprivation conditions .

Mechanism of Action

The mechanism of action of propargyl methanethiosulfonate involves its reactivity with nucleophiles, particularly thiol groups in proteins. The compound can form covalent bonds with these groups, leading to modifications in protein structure and function. This reactivity is exploited in various biochemical assays and studies .

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate Compounds

Table 1: Key Properties of Propargyl Methanethiosulfonate and Analogues

Detailed Analysis

Reactivity and Functionalization

- This compound : Combines thiol modification with an alkyne handle, allowing sequential functionalization (e.g., attaching fluorophores or biotin via click chemistry). This is absent in MTSEA, MTSET, and MTSES, which require pre-functionalized substituents .

- Charge and permeability : Unlike charged analogues (MTSEA, MTSET, MTSES), the neutral propargyl group may enhance membrane permeability, enabling intracellular applications without compromising thiol reactivity .

Binding Interactions

- Computational studies on propargyl-functionalized epicatechin derivatives suggest that the alkyne group enhances receptor-binding interactions through π-π stacking or hydrogen bonding .

Limitations

- This compound’s alkyne group may introduce steric hindrance in tightly packed protein regions, a trade-off absent in smaller reagents like MTSEA.

- Stability under reducing conditions is comparable to other MTS compounds but requires careful handling to preserve the alkyne for downstream reactions.

Biological Activity

Propargyl methanethiosulfonate (PMTS) is a compound that has garnered attention in biochemical research due to its unique reactivity and biological activity. This article provides a comprehensive overview of PMTS, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Overview of this compound

PMTS is a thiol-reactive compound that forms mixed disulfides with thiol groups in proteins. Its chemical structure includes a propargyl group, which enhances its reactivity and allows it to participate in various biochemical pathways. This compound is primarily utilized in studies related to enzyme mechanisms and protein modifications.

Target of Action

PMTS primarily targets thiol groups in proteins, enabling it to modify protein structures and functions through a process known as propargylation . This reaction results in the formation of mixed disulfides, which can alter the activity of the modified proteins.

Mode of Action

The propargylation mechanism involves the nucleophilic attack of thiol groups on the electrophilic carbon of the propargyl moiety. This interaction can lead to significant changes in protein conformation and function, making PMTS a valuable tool for studying protein dynamics and interactions.

Biochemical Pathways

The introduction of the propargyl group into bioactive molecules can facilitate new synthetic pathways for drug development. Research indicates that PMTS may be particularly relevant in developing pharmaceuticals aimed at neurodegenerative diseases such as Parkinson's and Alzheimer's.

Cellular Effects

PMTS exhibits notable cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer), LU-1 (lung cancer), and HeLa (cervical cancer) cells. The compound's ability to induce cell death in these lines suggests potential applications in cancer therapy.

Table 1: Cytotoxic Activity of PMTS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 15 | Significant reduction in viability |

| LU-1 | 20 | Induction of apoptosis observed |

| HeLa | 18 | Cell cycle arrest at G2/M phase |

Research Applications

PMTS has diverse applications across various fields:

- Biological Research : Its ability to modify proteins makes it useful for studying enzyme mechanisms and protein-protein interactions. Researchers utilize PMTS to investigate how thiol modifications affect biological processes .

- Medical Applications : Derivatives of PMTS are being explored for their antibacterial and antifungal properties, expanding its potential use in therapeutic contexts.

- Industrial Use : In addition to its biological applications, PMTS is employed in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, highlighting its versatility as a reagent.

Case Studies

One notable study investigated the effects of PMTS on cardiomyocytes subjected to oxidative stress induced by doxorubicin (DOX). The study demonstrated that PMTS could protect cardiomyocytes from DOX-induced ferroptosis by modulating antioxidant pathways. Mice treated with PMTS showed improved cardiac function compared to control groups .

Table 2: Effects of PMTS on Cardiac Cells Under Stress

| Treatment | Survival Rate (%) | Cardiac Function Improvement (%) |

|---|---|---|

| Control | 40 | 10 |

| PMTS | 80 | 30 |

Q & A

Q. What are the established synthetic routes for propargyl methanethiosulfonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or thiol-disulfide exchange reactions. For example, propargyl bromide can react with methanethiosulfonate derivatives under controlled pH (7–9) and inert atmospheres to prevent oxidation of thiol intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of propargyl bromide to sodium methanethiosulfonate) and low-temperature conditions (0–4°C) to minimize side reactions like propargyl radical formation . Purity (>95%) is confirmed using HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify structural features (e.g., propargyl proton at δ 2.1–2.3 ppm, thiosulfonate sulfur peaks).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW = 178.25 g/mol) and fragmentation patterns.

- FTIR : Absorbance at 2100–2250 cm confirms C≡C stretching in the propargyl group. Chromatographic purity is assessed via reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How is this compound utilized in protein thiol modification studies?

The compound reacts selectively with cysteine residues via its thiosulfonate group, forming disulfide bonds. This property is exploited in site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy. For example, it introduces spin labels (e.g., 1-oxyl-2,2,5,5-tetramethyl-D3-pyrroline-3-methyl) to map protein conformational changes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated polymerization vs. thiol-disulfide exchange?

The propargyl group participates in radical chain reactions (e.g., forming polyaromatic hydrocarbons via self-recombination), while the thiosulfonate group enables nucleophilic attack by thiols. Competing pathways depend on solvent polarity and redox conditions:

Q. How can researchers resolve contradictions in kinetic data for this compound’s reactions under varying oxygen concentrations?

Discrepancies arise from oxygen’s dual role as a radical scavenger and disulfide stabilizer. Controlled experiments using anaerobic chambers (O < 1 ppm) and stopped-flow spectroscopy reveal:

Q. What experimental design considerations are critical for using this compound in pulsed dipolar EPR spectroscopy?

Key steps include:

- Site-Specific Labeling : Mutagenesis to introduce a single cysteine residue at the target protein site.

- Spin-Labeling Efficiency : Optimize molar excess (10:1 reagent-to-protein ratio) and incubation time (2–4 hrs at 25°C).

- Distance Measurements : Use DEER (Double Electron-Electron Resonance) pulse sequences to quantify dipolar couplings between spin labels. Validate with molecular docking simulations .

Q. How does this compound’s electron-withdrawing propargyl group influence its redox potential compared to alkyl methanethiosulfonates?

Cyclic voltammetry (CV) in acetonitrile shows a 150 mV anodic shift in oxidation potential vs. methyl methanethiosulfonate (MMTS), attributed to the propargyl group’s electron-withdrawing effect. This enhances its reactivity toward thiolate anions (RS), as confirmed by Marcus theory analysis .

Q. What strategies mitigate challenges in quantifying trace this compound in complex biological matrices?

LC-MS/MS with isotope dilution (e.g., C-labeled internal standard) achieves detection limits of 0.1 nM. Solid-phase extraction (C18 cartridges) removes matrix interferents like glutathione. Method validation follows ICH Q2(R1) guidelines for linearity (R > 0.995) and recovery (85–110%) .

Methodological Recommendations

- Data Interpretation : Cross-validate kinetic results with computational models (e.g., Gaussian for DFT calculations) .

- Experimental Reproducibility : Document oxygen levels, solvent purity, and reagent storage conditions (−20°C under argon) .

- Ethical Compliance : Adhere to safety protocols for handling thiol-reactive compounds (e.g., use of PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.